molecular formula C22H23N3O3S B1245355 6-{3-[1-(2-Methylphenyl)-2-imidazolylsulfinyl]propoxy}-3,4-dihydrocarbostyril

6-{3-[1-(2-Methylphenyl)-2-imidazolylsulfinyl]propoxy}-3,4-dihydrocarbostyril

Cat. No.: B1245355
M. Wt: 409.5 g/mol
InChI Key: NWEQSTQRGHLUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{3-[1-(2-Methylphenyl)-2-imidazolylsulfinyl]propoxy}-3,4-dihydrocarbostyril, also known as this compound, is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

6-[3-[1-(2-methylphenyl)imidazol-2-yl]sulfinylpropoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C22H23N3O3S/c1-16-5-2-3-6-20(16)25-12-11-23-22(25)29(27)14-4-13-28-18-8-9-19-17(15-18)7-10-21(26)24-19/h2-3,5-6,8-9,11-12,15H,4,7,10,13-14H2,1H3,(H,24,26)

InChI Key

NWEQSTQRGHLUQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=CN=C2S(=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4

Synonyms

(S)-(+)-6-(3-(1-o-tolylimidazol-2-yl)sulfinylpropoxy)-3,4-dihydro-2(1H)-quinolinone
OPC 29030
OPC-29030

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 1 liter of dichloromethane was dissolved 67 g of 6-{3-[1-(2-methylphenyl)-2-imidazolylthio]propoxy}-3,4-dihydrocarbostyril. Thereto was added 32.6 g of m-chloroperbenzoic acid with ice-cooling. The mixture was stirred overnight. After the completion of the reaction, the reaction mixture was washed five times with an aqueous solution saturated with sodium hydrogencarbonate, dried with magnesium sulfate, and subjected to distillation to remove the solvent. The residue was purified by a silica gel column chromatography (eluant: dichloromethane/ethyl acetate/methanol=30/10/1). The crude crystals were recrystallized from ethanol-n-hexane to obtain 39.5 g of 6-{3-[1-(2-methylphenyl)-2-imidazolylsulfinyl]propoxy}-3,4-dihydrocarbostyril.
Quantity
32.6 g
Type
reactant
Reaction Step One
Name
6-{3-[1-(2-methylphenyl)-2-imidazolylthio]propoxy}-3,4-dihydrocarbostyril
Quantity
67 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 50 ml of ethanol were added 300 mg of 2-nitro-5-{3-[1-(2-methylphenyl)-2-imidazolylsulfinyl]-propoxy}cinnamic acid, 100 mg of 10% palladium carbon and 0.6 ml of triethylamine. Hydrogenation was conducted at a hydrogen pressure of 4 atm. at 60° C. for 3 hours. The reaction mixture was cooled to room temperature and filtered to remove the catalyst. To the filtrate was added 200 mg of 10% palladium carbon, and hydrogenation was conducted at a hydrogen pressure of 4 atm. at 60° C. for 6 hours. Ethanol was removed by distillation. The residue was made acidic with hydrochloric acid, followed by extraction with methylene chloride. The extract was washed with an aqueous solution saturated with sodium chloride, dried with anhydrous magnesium sulfate, and subjected to distillation to remove the solvent. The residue was purified by a silica gel column chromatography (eluant: dichloromethane/methanol=50/1→20/1). The crude crystals were recrystallized from ethanol-n-hexane to obtain 70 mg of 6-{3-[1-(2-methylphenyl)-2-imidazolylsulfinyl]propoxy}-3,4-dihydrocarbostyril.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-nitro-5-{3-[1-(2-methylphenyl)-2-imidazolylsulfinyl]-propoxy}cinnamic acid
Quantity
300 mg
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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